8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide
Description
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxy group at position 8, a keto group at position 4, and a carboxamide side chain linked to a 1H-imidazol-5-yl-ethyl moiety. This structure combines aromatic, hydrogen-bonding, and metal-chelating properties, making it pharmacologically relevant, particularly in targeting enzymes or receptors requiring heterocyclic interactions.
Properties
CAS No. |
648896-15-5 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c20-12-3-1-2-10-13(21)6-11(19-14(10)12)15(22)17-5-4-9-7-16-8-18-9/h1-3,6-8,20H,4-5H2,(H,16,18)(H,17,22)(H,19,21) |
InChI Key |
KJWYSACYVJOJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The imidazole moiety can be introduced via cyclization reactions involving amido-nitriles or other suitable precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of the carbonyl group would produce a quinoline alcohol .
Scientific Research Applications
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the quinoline moiety can intercalate into DNA, affecting its function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 8 (5-oxo-(benzo-[1,4]-diazepin-2-ylamino)-carboximidamide-5-[-4’’-methylpiperazinyl]-carboxamide)
- Core Structure : Benzodiazepine fused with a piperazinyl-carboximidamide group.
- Key Features : The imidazole-like benzo-diazepine core and methylpiperazine side chain enhance solubility and receptor binding.
- Synthesis : Prepared via hydroxylamine hydrochloride and KOH-mediated reaction with a nitrile precursor, yielding 86% product (mp 170–172°C) .
Compound 12 (2-[4’-(dihydroimidazol-2”-yl)phenylamino]-[1,4]-benzodiazepin-5-[4’’-methyl-piperazinyl]-carboxamide)
- Core Structure: Benzodiazepine with dihydroimidazole-phenylamino and methylpiperazinyl groups.
- Key Features : The dihydroimidazole moiety may improve stability compared to the target compound’s 1H-imidazole group.
- Synthesis: Produced via reflux of nitriles with meta-phenylenediamine in ethanol .
L1, L3, L4 (Imidazole/Triazole Derivatives from Table 1)
- L1: (4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-(1H-imidazol-5-yl)carboxylic acid. Key Features: Dual imidazole groups enhance chelation but lack the quinoline scaffold.
- L3: (2R,4S)-2-((1H-imidazol-5-yl)amino)-6-(((1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)nonan-4-one. Key Features: Bicyclic terpene-derived side chain increases hydrophobicity, favoring membrane penetration.
- L4: 2,4,6-tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile.
5-Oxo-Imidazole Derivatives ()
- Core Structure : 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones.
- Key Features: The 5-oxo-imidazole group is analogous to the target’s 4-oxo-quinoline system, but the pyrazolone core alters electronic properties.
Pharmacological and Functional Insights
- Metal Chelation: The target compound’s 8-hydroxy-4-oxo-quinoline system may mimic catechol-based chelators, enhancing interactions with metalloenzymes.
- Solubility vs. Bioavailability : The imidazole-ethyl side chain improves water solubility compared to purely aromatic analogs (e.g., L4’s benzonitrile).
Biological Activity
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications.
Chemical Structure and Properties
The molecular formula of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is , with a molecular weight of approximately 286.29 g/mol. The presence of the imidazole group enhances its biological activity by potentially facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds derived from the 8-hydroxyquinoline structure possess significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit a range of bacterial strains. The mechanism often involves chelation of metal ions essential for bacterial growth, disrupting metabolic processes.
Table 1: Antimicrobial Efficacy of 8-Hydroxyquinoline Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl] | Escherichia coli | 32 µg/mL |
| 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl] | Staphylococcus aureus | 16 µg/mL |
| 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl] | Candida albicans | 64 µg/mL |
Antiviral Activity
The compound has shown promising activity against HIV and other viruses. A study reported that derivatives with modifications at the 4-position exhibited enhanced inhibition of HIV integrase, a crucial enzyme for viral replication. The most effective compounds had EC50 values in the low micromolar range.
Table 2: Antiviral Efficacy Against HIV
| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|
| 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl] | 75 | >100 |
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival.
Case Study: Anticancer Effects
In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The compound's ability to target specific pathways makes it a candidate for further development in cancer therapy.
Mechanistic Insights
Molecular docking studies suggest that the compound binds effectively to key targets involved in viral replication and cancer cell proliferation. The binding affinity is influenced by structural modifications, particularly in the imidazole and quinoline moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
